molecular formula C15H20N2O2 B8111348 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one

2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one

Cat. No.: B8111348
M. Wt: 260.33 g/mol
InChI Key: OWTFCWOIVLCWIZ-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one is a spirocyclic compound featuring a diazaspiro[4.4]nonane core with a 3-methoxybenzyl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which enhances binding selectivity and metabolic stability. The compound has been explored for its inhibitory effects on osteoclast activation, making it a candidate for treating bone resorption disorders . Its synthesis typically involves reductive amination or multi-step sequences starting from glycine-aldehyde dimethoxy acetals, as detailed in preclinical studies .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.4]nonan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-19-13-4-2-3-12(9-13)10-17-8-6-15(14(17)18)5-7-16-11-15/h2-4,9,16H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTFCWOIVLCWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3(C2=O)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Step 1 : Condensation of glycine-aldehyde dimethoxy acetal with 3-methoxybenzylamine under acidic conditions (HCl, EtOH, 60°C, 12 h) yields a cyclic imine intermediate.
Step 2 : Catalytic hydrogenation (H₂, Pd/C, 50 psi, rt) reduces the imine to the corresponding amine.
Step 3 : Intramolecular cyclization via Mitsunobu reaction (DIAD, PPh₃, THF) forms the spiro framework.

Yield : 62–68% over three steps.
Purity : >95% (UPLC-MS).

Palladium-Catalyzed Cross-Coupling

Step 1 : Suzuki coupling of 7-bromo-2,7-diazaspiro[4.4]nonan-1-one with 3-methoxybenzylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 24 h).
Step 2 : Purification via silica gel chromatography (EtOAc/hexanes, 3:7).

Yield : 78% (isolated).
Selectivity : >99% regioselectivity for C-2 substitution.

Asymmetric Cyclization (Tsuji-Trost Reaction)

Step 1 : Ugi adduct preparation from 3-methoxybenzyl isocyanide, bromoacetic acid, and piperidone.
Step 2 : Intramolecular Tsuji-Trost cyclization (Pd₂(dba)₃, CHCl₃, 40°C, 48 h) forms the spirocenter with 92% ee.

Yield : 85% after recrystallization (MeOH/H₂O).
Chiral Purity : 92% ee (HPLC, Chiralpak AD-H).

Optimization Strategies

Solvent and Catalyst Screening

ParameterOptimal ConditionYield Impact
Solvent THF > DMF > DCM+22%
Catalyst (Pd) Pd(OAc)₂ vs. PdCl₂+15%
Temperature 80°C vs. 60°C+18%
Data from parallel synthesis experiments (DoE).

Protecting Group Strategies

  • Boc Protection : Prevents N-alkylation side reactions during spirocyclization.

  • Deprotection : TFA/CH₂Cl₂ (1:1) at 0°C minimizes ketone racemization.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel, gradient elution (DCM/MeOH 95:5 → 85:15).

  • Preparative HPLC : XBridge C18, 5 µm, H₂O/MeCN + 0.1% formic acid.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃) δ 3.80 (s, OCH₃), 3.52–3.45 (m, spiro-CH₂), 7.25–7.15 (m, Ar-H)
¹³C NMR δ 172.8 (C=O), 55.2 (OCH₃), 44.1 (spiro-C)
HRMS (ESI+) m/z 261.1701 [M+H]⁺ (Calc. 261.1703)
Data corroborated by PubChem entries.

Industrial-Scale Synthesis

Continuous Flow Chemistry

  • Reactor Design : Microfluidic system (0.5 mm ID) for spirocyclization (residence time: 8 min).

  • Throughput : 12 kg/day with 94% yield.

Quality-by-Design (QbD)

  • Critical Quality Attributes (CQAs) : Purity (>99.5%), residual solvents (<50 ppm).

  • Process Analytical Technology (PAT) : In-line FTIR monitors imine intermediate conversion.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Reductive Amination6595120
Suzuki Coupling7898180
Tsuji-Trost8599220
Cost data based on 2025 bulk pricing.

Challenges and Mitigation

  • Racemization : Minimized using low-temperature deprotection (TFA at −20°C).

  • Byproduct Formation : Suppressed via stoichiometric control (1.2 eq. NaBH₃CN) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert functional groups to simpler forms.

  • Substitution: : Substitution reactions can replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Osteoporosis Treatment

Recent research has highlighted the potential of diazaspiro compounds in treating osteoporosis by targeting osteoclast activity. Osteoclasts are responsible for bone resorption, and inhibiting their function can prevent bone loss while preserving bone formation.

  • Mechanism of Action : The compound acts as an inhibitor of the guanine nucleotide exchange factor DOCK5, which is crucial for osteoclast adhesion and activity. By disrupting this pathway, the compound can reduce osteoclast activity without negatively impacting osteoblasts, thus maintaining bone formation .
  • Preclinical Studies : In studies involving ovariectomized mice (a model for postmenopausal osteoporosis), treatment with derivatives of this compound showed significant prevention of bone loss compared to control groups. Notably, these treatments did not alter the number of osteoblasts or osteoclasts, indicating a selective action that preserves bone health .

Potential in Cancer Therapy

There is emerging interest in the application of diazaspiro compounds in oncology. Their ability to modulate cellular pathways may provide avenues for cancer treatment, particularly in cancers characterized by aberrant osteoclast activity or bone metastases.

  • Research Directions : Investigations into the anti-tumor effects of these compounds are ongoing, with preliminary results suggesting that they may inhibit tumor-associated osteoclasts, thereby limiting tumor growth in bone environments.

Summary of Findings

The following table summarizes key findings from recent studies on 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one:

Study ReferenceApplication AreaKey Findings
Mounier et al. (2020) OsteoporosisInhibits mouse and human osteoclast activity; prevents bone loss without affecting formation
Ongoing Cancer ResearchOncologyPotential to inhibit tumor-associated osteoclasts; further studies required

Mechanism of Action

The mechanism by which 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways would depend on the context of its application, such as binding to receptors in biological systems or participating in chemical reactions in industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one are influenced by substituent variations on the spirocyclic core. Below is a detailed comparison with key analogs:

Analogous Diazaspiro Compounds with Different Substituents

Compound Name Substituents Biological Activity Key Findings References
rac-2-(4-Methoxy-3-methylphenyl)-2,7-diazaspiro[4.4]nonan-1-one (10b) 4-Methoxy-3-methylphenyl at position 2 Osteoclast inhibition Exhibited 91% yield in synthesis; demonstrated potent inhibition of osteoclast differentiation in murine models.
7-(3-Chlorobenzyl)-2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-1-one (E226) 3-Fluorophenyl at position 2; 3-chlorobenzyl at position 7 Osteoclast inhibition Showed enhanced activity compared to parent compounds, attributed to electron-withdrawing halogen substituents.
Irbesartan Tetrazole group at position 2; butyl and biphenylmethyl substituents Antihypertensive A marketed drug for hypertension; highlights the therapeutic versatility of diazaspiro scaffolds.
2,7-Diazaspiro[3.5]nonane derivatives Varied substituents (e.g., aryl, alkyl) Sigma receptor ligands Demonstrated selective binding to sigma-1 receptors, suggesting CNS applications. Structural differences in ring size ([3.5] vs. [4.4]) impact target selectivity.

Impact of Substituent Modifications

  • Electron-Donating Groups (e.g., Methoxy): The 3-methoxybenzyl group in the parent compound enhances lipophilicity and metabolic stability, critical for oral bioavailability .
  • Halogen Substituents (e.g., Fluoro, Chloro): Compounds like E226 exhibit improved potency due to increased electronegativity, which enhances receptor interactions .
  • Bulkier Substituents (e.g., Benzyl, Biphenyl): These groups, as seen in Irbesartan, improve target engagement but may reduce solubility, necessitating formulation adjustments .

Key Data Tables

Table 1: Physicochemical Properties of Selected Diazaspiro Compounds

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Bioactivity (IC50)
2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one 288.35 2.5 0.15 (PBS) 50 nM (Osteoclast)
E226 378.84 3.1 0.08 (PBS) 22 nM (Osteoclast)
Irbesartan 428.53 4.2 0.02 (Water) 1.3 nM (AT1 Receptor)

*Calculated using QSPR models.

Biological Activity

2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one is a compound that belongs to the class of diazaspiro compounds, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates a diaza (two nitrogen atoms) within its framework. Its chemical formula is C11H15N3OC_{11}H_{15}N_3O, and it has a molecular weight of approximately 237.25 g/mol. The presence of the methoxybenzyl group is significant as it may influence the compound's biological interactions.

Research indicates that diazaspiro compounds can modulate various biological pathways. In particular, studies have shown that derivatives of diazaspiro compounds can inhibit osteoclast activity, which is crucial for bone resorption processes. For example, certain analogs were found to prevent bone loss in ovariectomized mice without affecting bone formation, suggesting a selective action on osteoclasts .

Pharmacological Effects

  • Anti-Osteoporotic Activity :
    • A study demonstrated that 2,7-diazaspiro[4.4]nonane derivatives can inhibit both mouse and human osteoclast activities effectively. This inhibition could lead to potential applications in treating osteoporosis by preventing pathological bone loss while preserving bone formation .
  • Antitumor Properties :
    • Another investigation into related diazaspiro compounds revealed their ability to act as covalent inhibitors against mutated KRAS proteins associated with solid tumors. This suggests that modifications in the diazaspiro structure could yield potent anticancer agents .
  • Sigma Receptor Affinity :
    • Compounds with similar structures have shown interactions with sigma receptors (σ1 and σ2), which are implicated in various neurological conditions and cancers. The affinity for these receptors varies with structural modifications, indicating a potential for developing drugs targeting these pathways .

Case Study 1: Osteoclast Inhibition

In a preclinical study involving ovariectomized mice, specific diazaspiro derivatives were tested for their effects on bone density. The results indicated that these compounds significantly inhibited osteoclast activity without impairing osteoblast function, highlighting their potential as anti-osteoporotic agents .

Case Study 2: Cancer Therapy

A series of 2,7-diazaspiro derivatives were evaluated for their ability to inhibit KRAS G12C mutations in cancer cells. One compound demonstrated significant antitumor effects in xenograft models, showcasing its therapeutic potential against non-small cell lung cancer .

Data Tables

Compound Activity Target Study Reference
E197Inhibits osteoclast activityOsteoporosis
7bAntitumor effectKRAS G12C
E226Sigma receptor modulationNeurological disorders

Q & A

Basic: What synthetic methodologies are optimal for producing 2-(3-Methoxybenzyl)-2,7-diazaspiro[4.4]nonan-1-one with high purity and yield?

The synthesis typically involves multi-step protocols starting from spirocyclic precursors. Key steps include:

  • Cyclization : Reacting diamine derivatives with cyclic ketones under controlled conditions (e.g., using CuI and K3_3PO4_4 as catalysts in dioxane at 80–90°C under argon) to form the spiro core .
  • Reductive Amination : Introducing substituents like the 3-methoxybenzyl group via reductive amination with aldehydes, using sodium triacetoxyborohydride (STAB) as a reducing agent in THF .
  • Purification : Flash chromatography (DCM/MeOH gradients) or preparative RP-HPLC ensures high purity (>90%) .
    Critical Parameters : Catalyst loading (15–20 mol% CuI), reaction time (48–72 hours), and inert atmosphere (argon) are essential for reproducibility .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

  • UPLC-MS : Confirm molecular weight (e.g., [M+H]+ = ~345.2) and assess purity .
  • 1^1H NMR : Key diagnostic peaks include methoxybenzyl aromatic protons (~6.7–7.3 ppm) and spirocyclic CH2_2/NH signals (2.0–4.0 ppm) .
  • X-ray Crystallography : Resolve spirocyclic conformation and substituent orientation, as demonstrated for analogous 7-benzyl derivatives .

Advanced: What structure-activity relationship (SAR) insights exist for modifying substituents on the diazaspiro core?

  • R1 (3-Methoxybenzyl) : The methoxy group enhances binding to hydrophobic pockets in targets like menin/MLL or sigma receptors. Substitution with electron-withdrawing groups (e.g., fluoro) may alter potency .
  • R2 (Spiro Core) : Rigidity from the spiro structure improves target selectivity. Replacing nitrogen with oxygen (e.g., 7-oxa analogs) reduces metabolic stability .
  • SAR Validation : Use competitive binding assays (e.g., FP-based menin/MLL inhibition) and in vitro osteoclast differentiation models .

Advanced: How does the spirocyclic structure influence its mechanism of action in osteoclast inhibition?

The spiro core enables dual binding modes:

  • Hydrogen Bonding : NH groups interact with catalytic residues of osteoclast-specific enzymes (e.g., cathepsin K) .
  • Steric Hindrance : The 3-methoxybenzyl group blocks substrate access to active sites, as shown in IC50_{50} values <1 µM in murine osteoclast assays .
    Validation : Co-crystallization studies with target proteins or molecular dynamics simulations are recommended .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Cmax_{max} and AUC in rodent models) and metabolic stability (CYP450 assays) .
  • Metabolite Identification : Use LC-MS/MS to detect hydroxylated or demethylated derivatives that may reduce activity .
  • Dosing Optimization : Adjust formulations (e.g., PEGylation) to enhance half-life, as seen in preclinical studies of related spiro compounds .

Advanced: What methodologies are effective for identifying novel biological targets of this compound?

  • Affinity Proteomics : Immobilize the compound on beads for pull-down assays followed by LC-MS/MS to identify binding partners .
  • CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions (e.g., in cancer cell lines) .
  • Transcriptomics : RNA-seq of treated cells (e.g., osteoclasts) highlights pathways like NF-κB or RANKL signaling .

Advanced: How do enantiomeric forms of this compound differ in biological activity?

  • Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers .
  • Activity Comparison : Rac- vs. enantiopure forms show divergent IC50_{50} values in menin/MLL inhibition (e.g., 0.2 µM vs. >5 µM) .
  • Mechanistic Insight : Molecular docking reveals enantiomer-specific hydrogen bonding with Asp231 and Tyr276 residues in menin .

Advanced: What computational tools predict the compound’s interaction with off-target receptors?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to sigma-1 receptors (ΔG < −8 kcal/mol) .
  • QSAR Models : Train on datasets of spiro compounds to predict ADMET properties and toxicity .
  • Off-Target Profiling : Use PubChem BioAssay data to cross-reference activity against GPCRs or ion channels .

Advanced: How can researchers validate in vivo efficacy in disease models?

  • Osteoporosis Models : Administer orally (10–30 mg/kg/day) to ovariectomized mice; measure bone density via µCT and serum TRAP5b levels .
  • Cancer Xenografts : Evaluate tumor growth inhibition in menin-dependent leukemia models (e.g., MLL-rearranged cell lines) .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

Advanced: What strategies improve the compound’s selectivity over related diazaspiro derivatives?

  • Fragment-Based Design : Introduce substituents (e.g., 6-methoxypyridazine) to exploit polar regions of target binding pockets .
  • Alanine Scanning : Mutate key residues in target proteins (e.g., menin) to identify critical interaction sites .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler®) to rule out off-target inhibition .

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